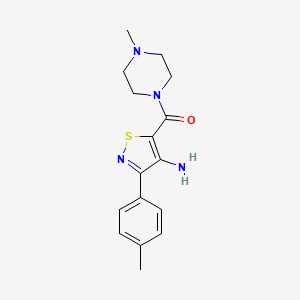
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
The indole nucleus, which is structurally similar to the core of our compound of interest, has been found in many synthetic drug molecules and is known for its high affinity to multiple receptors. This makes it a valuable scaffold for developing new derivatives with potential antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory capabilities. By modulating inflammatory pathways, these compounds can be useful in the treatment of chronic inflammation-related diseases. The research into indole derivatives continues to expand, exploring their potential as anti-inflammatory agents .
Anticancer Applications
Some indole derivatives possess anticancer activities, making them of interest for cancer research. They can act on various pathways involved in cancer cell proliferation and survival. The development of new indole-based compounds could lead to novel treatments for different types of cancer .
Antimicrobial Effects
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new compounds based on the indole scaffold could provide alternative solutions to combat bacterial infections .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. By influencing insulin secretion or insulin sensitivity, these compounds could be used to develop new antidiabetic medications .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. Their ability to interact with neural pathways and protect nerve cells from damage could lead to new therapeutic approaches for neurodegenerative disorders .
properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-3-5-12(6-4-11)14-13(17)15(22-18-14)16(21)20-9-7-19(2)8-10-20/h3-6H,7-10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOOZKGWJQFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)
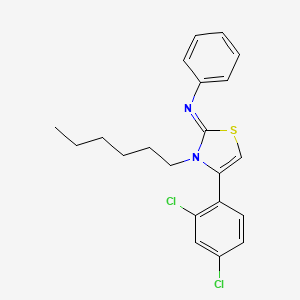
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)
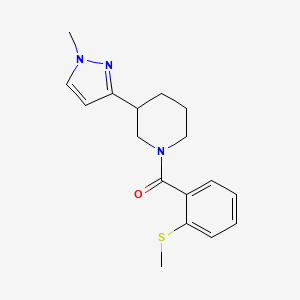
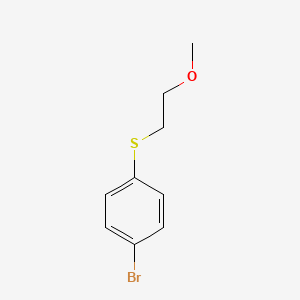
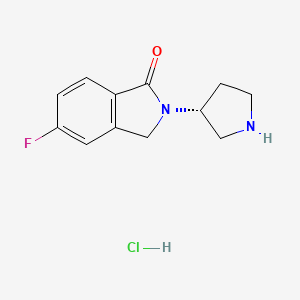
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2360602.png)
![1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2360603.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)
![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)
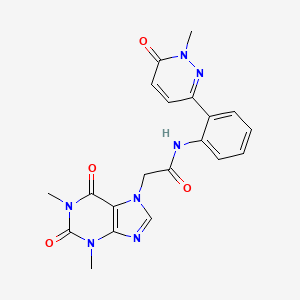
![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)